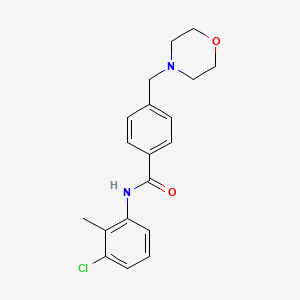![molecular formula C16H21N3O3S B5835296 methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)
methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate, also known as MPTA, is a synthetic compound that has been widely used in scientific research. This compound is a thiol-reactive agent that can selectively modify cysteine residues in proteins.
作用机制
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The thiol group of cysteine forms a covalent bond with the carbonothioyl group of this compound, which leads to the formation of a disulfide bond. This reaction can lead to changes in protein function and structure, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein that is being modified. The modification of cysteine residues in enzymes can lead to changes in enzyme activity and specificity. The modification of cysteine residues in membrane proteins can lead to changes in membrane fluidity and protein-protein interactions. The modification of cysteine residues in transcription factors can lead to changes in gene expression.
实验室实验的优点和局限性
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is a selective reagent that can target specific cysteine residues in proteins. It is also a reversible reagent, which allows for the study of dynamic changes in protein function and structure. However, this compound has some limitations. It can react with other thiol-containing molecules in the sample, which can lead to non-specific modifications. It can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate. One direction is to develop new derivatives of this compound that can target other amino acid residues in proteins. Another direction is to use this compound to study protein modifications in disease states, such as cancer and neurodegenerative diseases. Additionally, this compound can be used in combination with other chemical probes to study protein-protein interactions and signaling pathways.
合成方法
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate can be synthesized by a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde. The second step involves the reaction of 4-aminobenzaldehyde with piperidine and thiocarbonyldiimidazole to form 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzaldehyde. The third step involves the reaction of 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzaldehyde with methyl acetate and sodium borohydride to form this compound.
科学研究应用
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate has been widely used in scientific research as a tool to study protein function and structure. This compound can selectively modify cysteine residues in proteins, which can lead to changes in protein function and structure. This compound has been used to study the role of cysteine residues in protein-protein interactions, enzyme catalysis, and protein folding.
属性
IUPAC Name |
methyl 2-[4-[(4-carbamoylpiperidine-1-carbothioyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-14(20)10-11-2-4-13(5-3-11)18-16(23)19-8-6-12(7-9-19)15(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHWKYSRZODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5835218.png)
![3-(4-methylphenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5835232.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)

![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)
![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)

![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
